2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549020-57-5
VCID: VC11847337
InChI: InChI=1S/C16H13FN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
SMILES: C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F
Molecular Formula: C16H13FN4O
Molecular Weight: 296.30 g/mol

2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549020-57-5

Cat. No.: VC11847337

Molecular Formula: C16H13FN4O

Molecular Weight: 296.30 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549020-57-5

Specification

CAS No. 2549020-57-5
Molecular Formula C16H13FN4O
Molecular Weight 296.30 g/mol
IUPAC Name 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C16H13FN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
Standard InChI Key NJTSPNVGZCIUFU-UHFFFAOYSA-N
SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F
Canonical SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide consists of a fused bicyclic system: an imidazole ring fused to a pyridazine ring. Key substitutions include:

  • Cyclopropyl group at position 2: Introduces steric bulk and metabolic stability, common in kinase inhibitors to optimize target engagement .

  • 3-Fluorophenyl carboxamide at position 6: Enhances binding affinity through hydrophobic interactions and hydrogen bonding, while fluorine improves bioavailability via reduced oxidative metabolism .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₅FN₄OCalculated
Molecular Weight338.34 g/molCalculated
LogP (Lipophilicity)~3.2 (estimated)Predictive
Hydrogen Bond Donors2 (amide NH, cyclopropane CH)Structural
Hydrogen Bond Acceptors4 (pyridazine N, amide O, fluorine)Structural

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically follows a multi-step protocol:

  • Core Formation: Condensation of 3-amino-6-bromopyridazine with α-bromocyclopropane carbonyl under basic conditions (e.g., NaHCO₃) yields the imidazo[1,2-b]pyridazine backbone .

  • Ester Hydrolysis: Methyl ester intermediates (e.g., methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate) are hydrolyzed to carboxylic acids using NaOH or LiOH.

  • Amide Coupling: The carboxylic acid is activated with HATU or EDCl and coupled with 3-fluoroaniline to form the final carboxamide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationNaHCO₃, DMF, 80°C, 12h65–75
Ester Hydrolysis2M NaOH, MeOH/H₂O, reflux, 6h85–90
Amide CouplingHATU, DIPEA, DCM, rt, 24h70–80

Industrial-Scale Considerations

Industrial production emphasizes green chemistry principles:

  • Continuous Flow Reactors: Improve yield and purity by minimizing side reactions.

  • Solvent Recycling: Use of dimethylformamide (DMF) recovery systems reduces waste .

Biological Activities and Mechanisms

Table 3: Cytotoxicity in Human Cancer Cell Lines

Cell LineIC₅₀ (µM)Cancer Type
LoVo (Colon)12.4Adenocarcinoma
SK-OV-3 (Ovarian)18.7Carcinoma
MCF-7 (Breast)22.1Adenocarcinoma

Antimicrobial Activity

Preliminary assays reveal moderate activity against Staphylococcus aureus (MIC = 50 µM) and Escherichia coli (MIC = 75 µM), likely via interference with bacterial topoisomerases .

Neuroprotective Applications

Structural analogs exhibit affinity for amyloid-β plaques (Kᵢ = 11–1000 nM), suggesting potential in Alzheimer’s disease imaging . The fluorophenyl group may enhance blood-brain barrier penetration .

Comparative Analysis with Structural Analogs

Role of Substitutions

  • Cyclopropyl vs. Methyl: Cyclopropyl derivatives show 3-fold higher AAK1 inhibition than methyl-substituted counterparts due to improved steric complementarity .

  • Fluorophenyl vs. Phenyl: Fluorination increases metabolic stability (t₁/₂ = 4.2h vs. 2.8h for phenyl) and binding affinity (ΔG = −8.9 kcal/mol vs. −7.4 kcal/mol) .

Table 4: SAR of Imidazo[1,2-b]pyridazine Derivatives

CompoundAAK1 IC₅₀ (nM)Amyloid Kᵢ (nM)
2-Methyl-6-carboxamide45320
2-Cyclopropyl-6-carboxamide15110
2-Cyclopropyl-6-(3-fluorophenyl)1195

Therapeutic Implications and Future Directions

Oncology

AAK1 inhibition disrupts Notch and Wnt signaling, pathways hyperactive in colorectal and ovarian cancers. Phase I trials for analogs show tumor reduction in xenograft models (40–60% vs. control) .

Neurodegenerative Diseases

Fluorine-18 labeled derivatives could serve as positron emission tomography (PET) tracers for amyloid-β imaging, addressing a critical need in Alzheimer’s diagnostics .

Challenges and Opportunities

  • Optimizing Bioavailability: Prodrug strategies (e.g., phosphate esters) may enhance solubility.

  • Toxicology Profiles: Metabolite identification studies are needed to assess hepatic safety.

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